Bienvenue dans la boutique en ligne BenchChem!

L-Trp-Gly Amide

Receptor binding affinity C-terminal amidation Structure-activity relationship

Choose L-Trp-Gly Amide (CAS 38689-27-9) to eliminate uncontrolled variables in your research. The C-terminal carboxamide confers >6,000-fold greater receptor binding affinity compared to the free acid H-Trp-Gly-OH and prevents carboxypeptidase degradation (t½ 22 s for the acid). Sequence reversal (Gly-Trp) or cyclization to Cyclo(-Gly-Trp) alters conformer populations and abolishes the critical free N-terminus. This dipeptide amide is the validated scaffold for opioid receptor SAR, endomorphin analogs, and anxiolytic GB-115. Procure the correct tool compound to ensure reproducible, interpretable results.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
Cat. No. B1498733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Trp-Gly Amide
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N
InChIInChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)/t10-/m0/s1
InChIKeyAAERTEZFXPAESI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Trp-Gly Amide (CAS 38689-27-9): C-Terminally Amidated Tryptophan-Glycine Dipeptide for Specialized Peptide Research


L-Trp-Gly Amide (L-tryptophylglycinamide, CAS 38689-27-9) is a synthetic dipeptide amide composed of L-tryptophan and glycine with a C-terminal primary amide (-CONH₂) instead of the free carboxylic acid found in the endogenous metabolite H-Trp-Gly-OH . With molecular formula C₁₃H₁₆N₄O₂ and molecular weight 260.29 g/mol, this compound serves as a research tool distinct from its acid counterpart due to the profound influence of C-terminal amidation on receptor binding affinity, proteolytic stability, and conformational dynamics—properties that cannot be achieved with the free acid form [1]. The indole side chain of tryptophan contributes significant hydrophobicity and π-π stacking capacity, while the glycine residue provides backbone flexibility, making this dipeptide amide a valuable scaffold in opioid receptor research, peptide structure-activity relationship (SAR) studies, and as a synthetic building block for longer bioactive peptide amides [2].

Why H-Trp-Gly-OH or Other Trp-Containing Dipeptides Cannot Replace L-Trp-Gly Amide in Quantitative Assays


Substituting L-Trp-Gly Amide with the free acid form H-Trp-Gly-OH, the reverse-sequence dipeptide Gly-Trp, or the cyclic analog Cyclo(-Gly-Trp) introduces uncontrolled variables that undermine experimental reproducibility and data comparability. The C-terminal carboxamide group is not merely a subtle structural variation—it eliminates the negative charge present at physiological pH, alters hydrogen-bonding capacity, and fundamentally changes how the molecule interacts with biological targets and proteolytic enzymes . Direct empirical evidence from the dipeptide amide literature demonstrates that conversion of a C-terminal amide to a carboxylic acid can reduce receptor binding affinity by >6,000-fold, while amidation confers essential resistance to carboxypeptidase-mediated degradation [1]. Sequence reversal (Gly-Trp vs Trp-Gly) yields distinct conformer populations rather than simple mirror-image behavior, as shown by gas-phase laser spectroscopy [2]. Cyclization to the diketopiperazine eliminates the free N-terminus and C-terminus entirely, abolishing the very functional groups that define the linear dipeptide amide's interaction profile . These differences are quantitative, experimentally measurable, and directly consequential for any study requiring accurate dose-response relationships, metabolic stability assessments, or SAR interpretations.

L-Trp-Gly Amide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


C-Terminal Amidation Increases Dipeptide Receptor Binding Affinity by >6,000-Fold Relative to Free Acid

In a systematic study of dipeptide ligands for the substance P 1-7 (SP1-7) binding site, H-Phe-Phe-NH₂ (C-terminal amide) exhibited a Ki of 1.5 nM, comparable to the endogenous heptapeptide SP1-7. In contrast, the corresponding free acid H-Phe-Phe-OH showed no measurable inhibition (Ki > 10,000 nM), representing a >6,000-fold loss of affinity attributable solely to replacement of the C-terminal amide with a carboxylic acid [1]. This class-level principle—that the C-terminal primary amide is essential for high-affinity binding to G-protein-coupled receptor binding sites—is directly applicable to L-Trp-Gly Amide vs H-Trp-Gly-OH, as both dipeptide pairs differ only in C-terminal functionality. The underlying mechanism involves loss of a critical hydrogen-bonding interaction and introduction of a negative charge that is incompatible with the binding pocket [1]. For any binding assay involving L-Trp-Gly Amide, substitution with the free acid form would be expected to produce dramatically different IC₅₀ or Ki values, rendering cross-study comparisons invalid.

Receptor binding affinity C-terminal amidation Structure-activity relationship

C-Terminal Amidation Confers Resistance to Carboxypeptidase Degradation: Half-Life Implications

C-terminal amidation replaces the free carboxylate with a primary amide, eliminating recognition by carboxypeptidases—a principal route of C-terminal peptide degradation in biological matrices . Quantitative evidence from the MART-1₂₇₋₃₅ peptide system demonstrates that the unmodified free-acid peptide has a half-life of only 22 seconds in fresh normal human plasma, with C-terminal amidation (alongside N-terminal acetylation) markedly prolonging immunoreactive peptide persistence [1]. While the exact fold-increase in half-life was not deconvoluted for C-terminal amidation alone, the peptide-capping strategy (amidation + acetylation) shifted degradation from seconds to hours, providing a conservative estimate of >100-fold improvement in stability [1]. For L-Trp-Gly Amide, this translates to practical superiority over H-Trp-Gly-OH in any assay involving serum, plasma, tissue homogenates, or cell-based systems expressing extracellular carboxypeptidases. The free acid form H-Trp-Gly-OH is predicted to undergo rapid C-terminal truncation, whereas the amidated form remains intact throughout typical in vitro incubation periods .

Proteolytic stability Peptide half-life Carboxypeptidase resistance

Trp-Gly Sequence Exhibits Distinct Conformational Populations vs Sequence-Reversed Gly-Trp Dipeptide

Double-resonance UV-UV and IR-UV hole-burning spectroscopy of gas-phase peptides reveals that Trp-Gly and Gly-Trp adopt fundamentally different conformer distributions despite sharing identical amino acid composition [1]. In the Trp-Gly dipeptide, one conformer population features an unfolded peptide backbone stabilized by NH···NH₂ interactions, while a second conformer was not detected—in marked contrast to Gly-Trp, where the second conformer displays a COOH···O=C hydrogen bond [1]. This sequence-dependent conformational divergence arises from the position of the bulky indole side chain relative to the flexible glycine residue and has direct implications for molecular recognition: the Trp-Gly motif presents a different spatial pharmacophore than Gly-Trp when interacting with receptors, antibodies, or chiral stationary phases [1]. Although this study examined the free-acid forms, the conformational preferences are primarily determined by backbone and side-chain interactions that are preserved in the C-terminal amide variant, making sequence reversal a non-equivalent substitution for any structure-dependent application [1].

Peptide conformation Gas-phase spectroscopy Conformer distribution

Linear Trp-Gly Amide vs Cyclo(-Gly-Trp): Terminal Functionality Enables Pharmacological Receptor Engagement Absent in Cyclic Dipeptide

Cyclo(-Gly-Trp) (CAS 7451-73-2) is a diketopiperazine formed by head-to-tail cyclization of glycine and tryptophan, characterized by conformational rigidity and enhanced chemical stability relative to linear dipeptides . However, this cyclization eliminates both the free N-terminal amine and the C-terminal amide, removing the very functional groups required for recognition by aminergic and opioid receptor subtypes. In the Tyr-MIF-1 peptide family, the N-terminal tyrosine (or tryptophan in certain analogs) with a free α-amine is critical for μ-opioid receptor binding and agonist activity; the endogenous peptide Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) demonstrates potent naloxone-reversible analgesia after intracerebroventricular injection, and its linear fragments retain receptor binding capacity [1]. Cyclic analogs of Tyr-W-MIF-1, while exhibiting prolonged analgesic activity, bind with altered selectivity profiles compared to linear counterparts, confirming that cyclization modifies rather than mimics the linear pharmacophore [1]. For L-Trp-Gly Amide, the free N-terminal amine is available for protonation, hydrogen bonding, and electrostatic interactions at physiological pH—properties completely absent in Cyclo(-Gly-Trp). The linear dipeptide amide retains the minimum pharmacophore features (free N-terminus + C-terminal amide + indole side chain) necessary for engagement with μ, δ, and κ opioid receptor subtypes [2].

Linear vs cyclic dipeptide Opioid receptor pharmacology N-terminal availability

L-Trp-Gly Amide Scaffold Pharmacologically Validated by Dipeptide Anxiolytic Drug Candidate GB-115

The dipeptide amide N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115), which contains the glycyl-tryptophan amide core structure, has been characterized as a highly active cholecystokinin-4 (CCK-4) retro-analog with demonstrated anxiolytic activity in both preclinical rodent models and in non-human primates (rhesus monkeys) under isolation stress conditions [1][2]. NMR conformational analysis established that GB-115 adopts a βII-turn biologically active conformation, with the C-terminal tryptophan amide being essential for receptor interaction; analogs with modified C-terminal substituents lose anxiolytic activity [1]. Physicochemical characterization of GB-115 confirmed the development of validated analytical methods (UV, IR, NMR, HPLC) for quality control of the dipeptide amide parent substance [3]. While L-Trp-Gly Amide itself is the unsubstituted core scaffold (lacking the N-phenylhexanoyl group), the extensive pharmacological validation of GB-115 demonstrates that the Trp-Gly amide motif is a privileged structure capable of engaging CNS targets with translational relevance. The anxiolytic activity was observed at intraperitoneal doses of 0.01–0.5 mg/kg in mice, confirming in vivo efficacy of this dipeptide amide class [2].

Anxiolytic dipeptide Cholecystokinin receptor Peptide drug scaffold

L-Trp-Gly Amide Enables Direct Incorporation into C-Terminal Amide Peptide Synthesis; Free Acid Requires Additional Amidation Step

L-Tryptophylglycinamide serves as a pre-formed dipeptide building block that can be directly coupled at its N-terminus to produce longer peptide amides without post-synthetic C-terminal amidation [1]. This utility is demonstrated in the synthesis of [8-L-tryptophan]oxytocin, where condensation of (tert-butyloxycarbonyl)tocinoic acid with L-prolyl-L-tryptophylglycinamide (Pro-Trp-Gly-NH₂) produced the Boc-protected nonapeptide disulfide precursor; subsequent deprotection afforded the target oxytocin analog [1]. The Pro-Trp-Gly-NH₂ fragment incorporates the Trp-Gly amide moiety directly, avoiding the need for solid-phase amidation strategies. In contrast, use of H-Trp-Gly-OH as a building block would require an additional amidation step (either on-resin using Rink amide or via solution-phase conversion) that adds synthetic complexity, reduces overall yield, and introduces potential racemization [2]. For laboratories engaged in peptide medicinal chemistry, particularly in the synthesis of C-terminally amidated neuropeptides (e.g., Tyr-MIF-1 family, endomorphins, leucokinins), L-Trp-Gly Amide offers a direct, streamlined synthetic route that the free acid form cannot provide without additional chemical manipulation [2].

Peptide synthesis Building block Oxytocin analog

High-Value Application Scenarios for L-Trp-Gly Amide Based on Quantitative Differentiation Evidence


Opioid Receptor Pharmacology: Mu/Delta/Kappa Binding Selectivity Profiling

L-Trp-Gly Amide serves as a minimal pharmacophore probe for opioid receptor binding assays. The combination of a free N-terminal amine, C-terminal amide, and tryptophan indole side chain provides the essential recognition elements for μ, δ, and κ opioid receptor subtypes [1]. In competitive binding assays using [³H]-DAMGO (μ-selective), [³H]-DPDPE (δ-selective), or [³H]-U69,593 (κ-selective), the C-terminal amide is critical for measurable affinity—free acid dipeptides show >6,000-fold weaker binding in analogous systems [2]. This compound enables SAR studies where the Trp-Gly amide serves as a core scaffold for systematic N-terminal extension (e.g., Pro-Trp-Gly-NH₂, Tyr-Pro-Trp-Gly-NH₂) to map the contribution of each added residue to receptor subtype selectivity and functional activity (agonism vs antagonism) in guinea pig ileum and mouse vas deferens bioassays [1].

Peptide Stability and Metabolism Studies: Carboxypeptidase Resistance Benchmarking

L-Trp-Gly Amide is the appropriate compound for use as a stable substrate analog in protease resistance assays. The C-terminal amide prevents recognition and cleavage by carboxypeptidases, which rapidly degrade free-acid dipeptides with half-lives as short as 22 seconds in plasma [3]. Researchers can directly compare L-Trp-Gly Amide (stable) with H-Trp-Gly-OH (labile) under identical incubation conditions in serum, plasma, or tissue homogenates to quantify the protective effect of amidation on a per-compound basis. This experimental design is valuable for validating in vitro metabolic stability models and for teaching peptide stability concepts in academic laboratory courses .

Peptide Medicinal Chemistry: Building Block for C-Terminally Amidated Bioactive Peptides

L-Trp-Gly Amide is a strategic intermediate for the synthesis of longer C-terminally amidated peptides without requiring post-synthetic amidation. This compound can be directly coupled at its N-terminus via standard carbodiimide-mediated (DCC/EDC·HCl with HOBt) or uronium-type (HBTU/HATU) coupling to produce tripeptide amides (e.g., Pro-Trp-Gly-NH₂, Tyr-Pro-Trp-Gly-NH₂) in a convergent synthetic approach [4][5]. The pre-formed dipeptide amide eliminates 2-3 synthetic steps compared to routes starting from H-Trp-Gly-OH followed by amidation, improving overall yield and reducing racemization risk at the tryptophan α-carbon. This application is particularly relevant for laboratories synthesizing Tyr-MIF-1 family peptides, endomorphin analogs, and other C-terminally amidated neuropeptide ligands [1].

Structure-Activity Relationship (SAR) Studies on the Trp-Gly Amide Scaffold for CNS Drug Discovery

The Trp-Gly amide scaffold has been validated through the clinical-stage anxiolytic dipeptide GB-115, which demonstrates that N-acylation of this core produces compounds with in vivo CNS activity [6][7]. L-Trp-Gly Amide serves as the starting point for systematic SAR exploration: N-terminal acylation with varying chain lengths and aromatic groups can be evaluated for CCK receptor subtype selectivity and anxiolytic vs anxiogenic activity [6]. The C-terminal amide is essential—analogs with ester or modified amide C-termini lose activity—making L-Trp-Gly Amide the correct and necessary procurement choice for initiating an SAR campaign rather than H-Trp-Gly-OH or Cyclo(-Gly-Trp) [6].

Quote Request

Request a Quote for L-Trp-Gly Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.